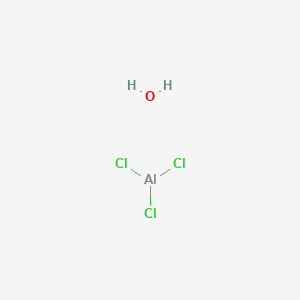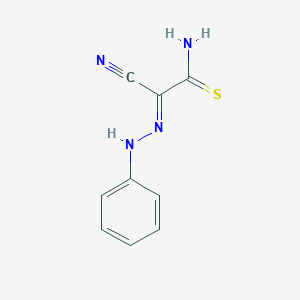
2-Cyano-2-(phenyl-hydrazono)-thioacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-(phenyl-hydrazono)-thioacetamide, also known as CPTH, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a small molecule inhibitor that has been shown to have anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
2-Cyano-2-(phenyl-hydrazono)-thioacetamide inhibits the activity of HDACs by binding to the zinc ion in the active site of the enzyme. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and reduced gene expression. By inhibiting HDAC activity, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide promotes the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene expression. This, in turn, leads to the induction of apoptosis in cancer cells.
2-Cyano-2-(phenyl-hydrazono)-thioacetamide also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral products, and oxidative stress. By inhibiting the activity of NF-κB, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide reduces the production of pro-inflammatory cytokines and promotes an anti-inflammatory response.
Efectos Bioquímicos Y Fisiológicos
2-Cyano-2-(phenyl-hydrazono)-thioacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide induces apoptosis by activating the caspase cascade and promoting the release of cytochrome c from the mitochondria. 2-Cyano-2-(phenyl-hydrazono)-thioacetamide also inhibits the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).
In immune cells, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). 2-Cyano-2-(phenyl-hydrazono)-thioacetamide also reduces the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-2-(phenyl-hydrazono)-thioacetamide is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. 2-Cyano-2-(phenyl-hydrazono)-thioacetamide has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new therapeutics.
However, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare stock solutions. 2-Cyano-2-(phenyl-hydrazono)-thioacetamide also has low bioavailability and a short half-life in vivo, which can limit its effectiveness in animal models.
Direcciones Futuras
There are several future directions for research on 2-Cyano-2-(phenyl-hydrazono)-thioacetamide. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and half-life in vivo. Another direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its antiviral activity against HIV and HCV.
Métodos De Síntesis
The synthesis of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide involves the reaction of thioacetamide with phenylhydrazine and cyanogen bromide. The reaction yields a yellow crystalline solid that is further purified by recrystallization. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
Aplicaciones Científicas De Investigación
2-Cyano-2-(phenyl-hydrazono)-thioacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs) and inducing apoptosis in cancer cells. 2-Cyano-2-(phenyl-hydrazono)-thioacetamide has also been found to have anti-inflammatory properties by inhibiting the activity of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines. Additionally, 2-Cyano-2-(phenyl-hydrazono)-thioacetamide has been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propiedades
Número CAS |
1733-04-6 |
|---|---|
Nombre del producto |
2-Cyano-2-(phenyl-hydrazono)-thioacetamide |
Fórmula molecular |
C9H8N4S |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
(1E)-2-amino-N-anilino-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H8N4S/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,12H,(H2,11,14)/b13-8+ |
Clave InChI |
XUOXEDOPLLUZBF-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N/N=C(\C#N)/C(=S)N |
SMILES |
C1=CC=C(C=C1)NN=C(C#N)C(=S)N |
SMILES canónico |
C1=CC=C(C=C1)NN=C(C#N)C(=S)N |
Solubilidad |
20.9 [ug/mL] |
Sinónimos |
2-cyano-2-(phenylhydrazono)ethanethioamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



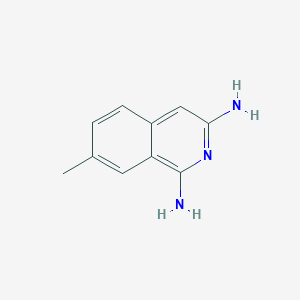
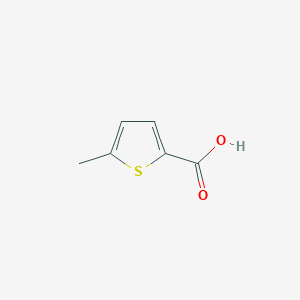
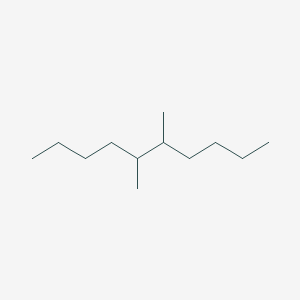
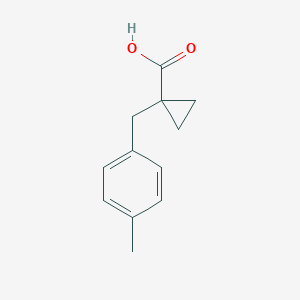
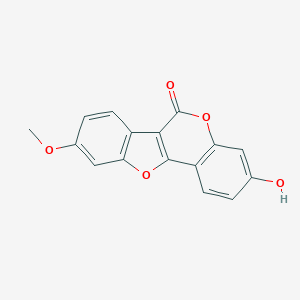
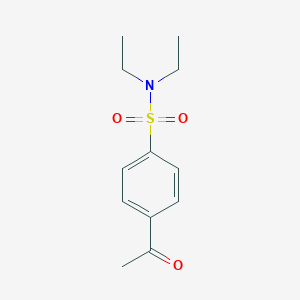
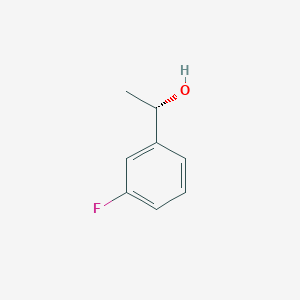
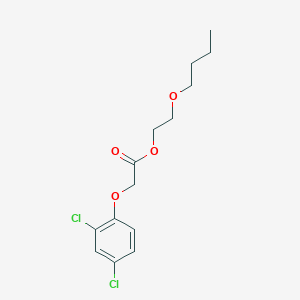
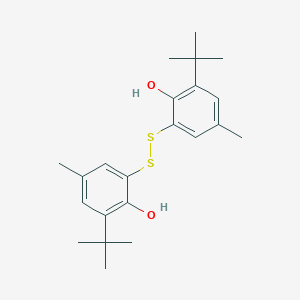
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)
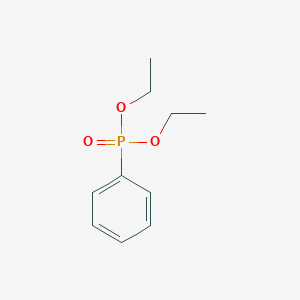
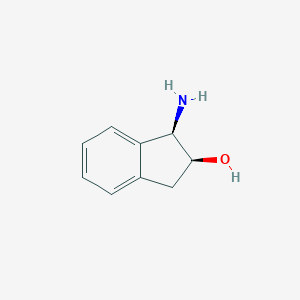
![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)
